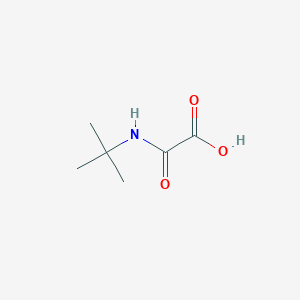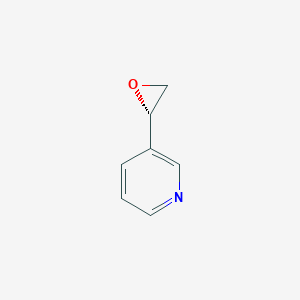
2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis For molecules similar to 2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane, the molecular structure and conformational compositions can be analyzed through gas-phase electron diffraction and ab initio calculations. These methods have been utilized to study the structures of related compounds, revealing the presence of stable anti and less stable gauche+ forms (Postmyr, 1994).
Wissenschaftliche Forschungsanwendungen
Photochemical Reactions and Synthesis
Research demonstrates the potential of using halogenated compounds like 2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane in photochemically initiated reactions. Dědek and Chvátal (1986) explored the addition of 1,2-dibromo-1-chlorotrifluoroethane to chlorotrifluoroethylene under UV radiation, yielding compounds related to 2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane. This process facilitated the synthesis of perfluoro-1,3-butadiene and other perfluorinated compounds, highlighting a pathway for generating materials with unique properties through photochemical reactions (Dědek & Chvátal, 1986).
NMR Spectroscopy Analysis
The compound's structure and behavior in solutions have been elucidated using NMR spectroscopy. Abraham and Loftus (1973) conducted a detailed analysis of 1,1,1,4,4,4-hexafluorobutane using heteronuclear noise decoupling, revealing the compound exists entirely as the trans-rotamer in solution. This research provides foundational knowledge on the molecular structure and dynamic behavior of fluorinated compounds, essential for developing new chemical entities and materials (Abraham & Loftus, 1973).
Synthesis and Reactivity
The synthesis and reactivity of fluorinated compounds have been a subject of extensive research due to their unique properties and potential applications. Chambers and Roche (1996) described reactions of heptafluorobut-2-ene, yielding products analogous to those obtained from hexafluorobut-2-yne, demonstrating the versatility of fluorinated compounds in synthetic chemistry. Such studies underscore the importance of 2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane and related entities in facilitating the development of novel materials and chemicals with specialized functions (Chambers & Roche, 1996).
Environmental and Physical Chemistry
Research into the environmental behaviors and physical chemistry of halogenated compounds like 2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane offers insights into their potential impacts and applications. The study of their enthalpies of vaporization and cohesive energies contributes to understanding their thermodynamic properties, which is crucial for their safe and effective use in various industrial applications (Svoboda, Kubeš, & Basařová, 1992).
Safety And Hazards
The safety symbols for 2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane are GHS07, and the signal word is “Warning”. The hazard statements are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P271-P261-P280, suggesting that use should be limited to outdoors or in a well-ventilated area, breathing dust/fume/gas/mist/vapors/spray should be avoided, and protective gloves/protective clothing/eye protection/face protection should be worn .
Eigenschaften
IUPAC Name |
2,2-dichloro-1,1,1,4,4,4-hexafluorobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2F6/c5-2(6,4(10,11)12)1-3(7,8)9/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOERTVADMVAHAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2F6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371636 |
Source


|
| Record name | 2,2-dichloro-1,1,1,4,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichloro-1,1,1,4,4,4-hexafluorobutane | |
CAS RN |
162462-08-0 |
Source


|
| Record name | 2,2-dichloro-1,1,1,4,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-4-[2-chloro-5-(trifluoromethyl)phenylamino]-1,3,5-triazine](/img/structure/B62517.png)




![[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester](/img/structure/B62528.png)
![3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B62535.png)



![1H-Furo[3,4-f]benzimidazole-5,7-dione](/img/structure/B62543.png)
![1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione](/img/structure/B62546.png)